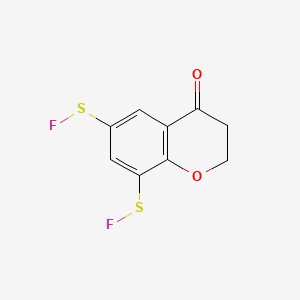
(6-Fluorosulfanyl-4-oxo-2,3-dihydrochromen-8-yl) thiohypofluorite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Fluorosulfanyl-4-oxo-2,3-dihydrochromen-8-yl) thiohypofluorite: is a synthetic organic compound that belongs to the class of chromen derivatives. This compound is characterized by the presence of a fluorosulfanyl group and a thiohypofluorite moiety attached to a chromen backbone. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluorosulfanyl-4-oxo-2,3-dihydrochromen-8-yl) thiohypofluorite typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen Backbone: The chromen backbone can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Fluorosulfanyl Group: The fluorosulfanyl group can be introduced via nucleophilic substitution reactions using fluorosulfanyl chloride and a suitable base.
Attachment of the Thiohypofluorite Moiety: The final step involves the reaction of the intermediate compound with thiohypofluorite reagents under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
(6-Fluorosulfanyl-4-oxo-2,3-dihydrochromen-8-yl) thiohypofluorite undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the fluorosulfanyl group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted chromen derivatives.
科学的研究の応用
(6-Fluorosulfanyl-4-oxo-2,3-dihydrochromen-8-yl) thiohypofluorite has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (6-Fluorosulfanyl-4-oxo-2,3-dihydrochromen-8-yl) thiohypofluorite involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress by generating reactive oxygen species, leading to cellular damage or apoptosis.
類似化合物との比較
Similar Compounds
(6-Fluorosulfanyl-4-oxo-2,3-dihydrochromen-8-yl) thiohypochlorite: Similar structure but with a thiohypochlorite moiety instead of thiohypofluorite.
(6-Fluorosulfanyl-4-oxo-2,3-dihydrochromen-8-yl) thiocyanate: Contains a thiocyanate group instead of thiohypofluorite.
(6-Fluorosulfanyl-4-oxo-2,3-dihydrochromen-8-yl) thioacetate: Features a thioacetate group in place of thiohypofluorite.
Uniqueness
The uniqueness of (6-Fluorosulfanyl-4-oxo-2,3-dihydrochromen-8-yl) thiohypofluorite lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C9H6F2O2S2 |
|---|---|
分子量 |
248.3 g/mol |
IUPAC名 |
(6-fluorosulfanyl-4-oxo-2,3-dihydrochromen-8-yl) thiohypofluorite |
InChI |
InChI=1S/C9H6F2O2S2/c10-14-5-3-6-7(12)1-2-13-9(6)8(4-5)15-11/h3-4H,1-2H2 |
InChIキー |
QUAHVAUPHVSWLH-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(C1=O)C=C(C=C2SF)SF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















